![molecular formula C8H11ClN2OS B12908523 5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one CAS No. 105651-66-9](/img/structure/B12908523.png)
5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a chlorine atom, an isopropylthio group, and a methyl group attached to the pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylpyridazin-3(2H)-one with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
科学研究应用
5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The chlorine and isopropylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
5-Chloro-4-formylpyrrole-3-carboxylates: These compounds share a similar pyridazine core but differ in their functional groups.
5-Chloro-4-nitropyrazoles: These compounds have a similar chlorine substitution but differ in their ring structure and functional groups.
Uniqueness
5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
105651-66-9 |
|---|---|
分子式 |
C8H11ClN2OS |
分子量 |
218.70 g/mol |
IUPAC 名称 |
5-chloro-2-methyl-4-propan-2-ylsulfanylpyridazin-3-one |
InChI |
InChI=1S/C8H11ClN2OS/c1-5(2)13-7-6(9)4-10-11(3)8(7)12/h4-5H,1-3H3 |
InChI 键 |
CFICXVWHYFNPCK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC1=C(C=NN(C1=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


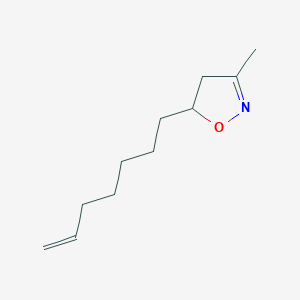
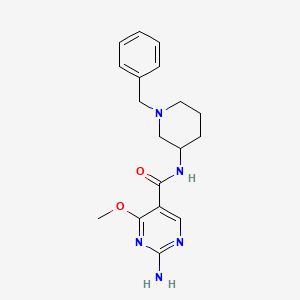

![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)
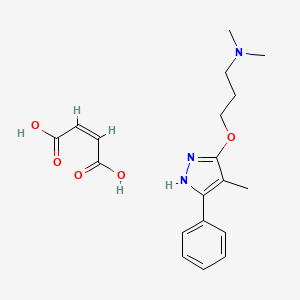

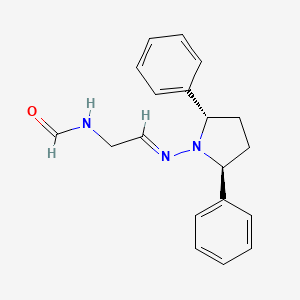

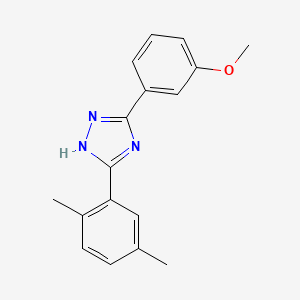
![7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12908500.png)
![(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)



